molecular formula C26H38N4O B2517833 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide CAS No. 946286-16-4

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide

Cat. No.: B2517833
CAS No.: 946286-16-4
M. Wt: 422.617
InChI Key: DSZORGOOEGFPFJ-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide is a synthetic compound featuring a central ethyl group substituted with a 4-(dimethylamino)phenyl moiety and a 4-phenylpiperazine ring. The 3,3-dimethylbutanamide group distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O/c1-26(2,3)19-25(31)27-20-24(21-11-13-22(14-12-21)28(4)5)30-17-15-29(16-18-30)23-9-7-6-8-10-23/h6-14,24H,15-20H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZORGOOEGFPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3,3-dimethylbutanoyl chloride under controlled conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide C28H31F3N4O 496.6 Trifluoromethylbenzamide
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide C25H34N4O3 426.6 3,4-Dimethoxybenzamide, 4-methylpiperazine
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide C26H31ClN4O2S 499.1 3-Chlorobenzenesulfonamide
N-(4-cyano-2-(2-(2,4-dichlorobenzyl)hydrazinecarbonyl)-6-methylphenyl)-3,3-dimethylbutanamide C22H23Cl2N5O2 468.4 3,3-Dimethylbutanamide, dichlorobenzyl hydrazine

Key Observations:

Substituent Effects on Molecular Weight :

  • The trifluoromethylbenzamide analog (496.6 g/mol) has the highest molecular weight due to the fluorine atoms .
  • The 3,3-dimethylbutanamide group (as in the target compound) is lighter than benzamide derivatives but heavier than smaller amides.

Functional Group Diversity: Electron-Withdrawing Groups: The trifluoromethyl group in may enhance metabolic stability but reduce solubility. Electron-Donating Groups: The 3,4-dimethoxybenzamide substituent in likely improves solubility but may reduce receptor binding affinity. Sulfonamide vs.

Key Observations:

Synthetic Strategies :

  • Piperazine derivatives are commonly synthesized via nucleophilic substitution (e.g., tosyl group replacement with azide, as in ) or coupling reactions (e.g., HBTU-mediated amide bond formation, as in ).

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide is a complex organic compound that has garnered interest for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A dimethylamino group, which enhances its lipophilicity and ability to cross biological membranes.
  • A phenylpiperazine moiety, often associated with neuroactive properties.
  • A butanamide group that may influence interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The compound may act as an antagonist or agonist at different neurotransmitter receptors, particularly in the central nervous system (CNS). This modulation can affect neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It has been suggested that the compound might inhibit specific enzymes involved in neurotransmitter metabolism, thereby altering levels of key neurotransmitters such as serotonin and dopamine.

Neuroprotective Effects

Research has indicated potential neuroprotective effects of the compound. For instance, studies have shown that derivatives of similar structures can significantly suppress neuronal cell death induced by oxidative stress. This suggests that this compound may have applications in neurodegenerative diseases.

Antidepressant Activity

Given its structural similarities to known antidepressants, this compound has been evaluated for antidepressant-like effects in animal models. Preliminary results indicate that it may enhance mood-related behaviors, possibly through serotonin receptor modulation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Investigated the synthesis and neuroprotective activity of related compounds; found significant suppression of oxidative stress-induced neuronal death.
Evaluated the pharmacological profile in rodent models; indicated potential antidepressant effects through modulation of serotonin pathways.
Explored enzyme inhibition capabilities; suggested involvement in altering neurotransmitter levels in the CNS.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification strategies for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution reactions. Starting with benzoyl chloride derivatives, dimethylamino and phenylpiperazinyl groups are introduced via sequential alkylation. Key steps include:

  • Nucleophilic Substitution : Reacting intermediates with 4-phenylpiperazine under anhydrous conditions (e.g., Schlenk techniques) to prevent moisture interference .
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) and recrystallization from ethanol/water mixtures optimize purity (>95%) .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., dimethylamino singlet at δ 2.8–3.2 ppm) and LC-MS (M+^+ at m/z ~505) .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Assign aromatic protons (δ 6.5–7.5 ppm) and aliphatic linkages (e.g., ethyl group at δ 1.2–1.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 506.3124) .
  • X-ray Crystallography (if crystals form): Resolves spatial arrangement of the piperazine and dimethylamino groups .

Q. What in vitro/in vivo models are used for preliminary biological activity screening?

  • Methodological Answer :

  • In Vitro : Cytotoxicity assays (e.g., MTT on cancer cell lines like L1210 leukemia) to assess IC50_{50} values .
  • In Vivo : Murine models (e.g., Lewis lung carcinoma) for antitumor efficacy, monitoring tumor volume reduction and survival rates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Substitute the phenylpiperazinyl group with electron-withdrawing groups (e.g., Cl, F) to enhance DNA intercalation (see IC50_{50} shifts from 10 μM to 0.5 μM in analogs) .
  • Positional Effects : 9-Substituted phenazine analogs show superior activity due to improved DNA binding; apply similar logic via molecular docking .
  • Experimental Design : Synthesize analogs with modified aliphatic chains (e.g., ethyl to propyl) and test receptor affinity (e.g., dopamine D3 receptor binding assays) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Catalysis : Add catalytic K2_2CO3_3 to enhance nucleophilic substitution efficiency (yield increases from 60% to 85%) .
  • Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and decomposition .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC50_{50} values)?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., P388 leukemia) and incubation times (48–72 hrs) to minimize variability .
  • Control for Substituent Effects : Compare only analogs with identical substituent positions (e.g., 9-methoxy vs. 7-methoxy in phenazine derivatives) .
  • Meta-Analysis : Pool data from PubChem and academic databases, applying statistical tools (e.g., ANOVA) to identify outliers .

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?

  • Methodological Answer :

  • DNA Intercalation : Fluorescence quenching assays confirm binding to DNA duplexes (Kd_d ~1.2 μM) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-spiperone for dopamine receptors) quantify affinity (Ki_i < 100 nM) .
  • Computational Modeling : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor pockets (e.g., serotonin 5-HT2A_{2A}) .

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